molecular formula C19H16ClN5O6S B611717 VR23

VR23

Cat. No.: B611717
M. Wt: 477.9 g/mol
InChI Key: PDQVZPPIHADUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .

Mode of Action

This compound acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .

Result of Action

The primary result of this compound’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, this compound appears to have little effect on noncancerous cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents

Preparation Methods

The synthesis of VR23 involves a hybrid approach that incorporates a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore . The detailed synthetic route includes the following steps:

Chemical Reactions Analysis

VR23 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VR23 has a wide range of scientific research applications, including:

Properties

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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